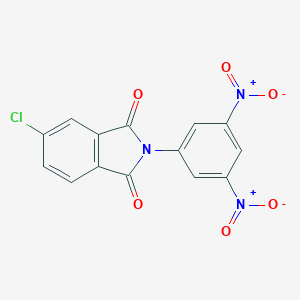
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione typically involves the following steps:
Chlorination: The chlorination of the isoindole ring can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the isoindole-dione structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas and a catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Amino derivatives: Formed by the reduction of nitro groups.
Hydroxylamine derivatives: Formed by the oxidation of nitro groups.
Substituted isoindole derivatives: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione would depend on its specific biological target. Generally, isoindole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
2-{3,5-bisnitrophenyl}-1H-isoindole-1,3(2H)-dione: Lacks the chlorine atom.
5-chloro-1H-isoindole-1,3(2H)-dione: Lacks the nitro groups.
2-{3,5-dinitrophenyl}-5-chloro-1H-isoindole-1,3(2H)-dione: Has different substitution patterns on the phenyl rings.
Uniqueness
5-Chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione is unique due to the presence of both nitro groups and a chlorine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other isoindole derivatives.
Properties
Molecular Formula |
C14H6ClN3O6 |
|---|---|
Molecular Weight |
347.66g/mol |
IUPAC Name |
5-chloro-2-(3,5-dinitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H6ClN3O6/c15-7-1-2-11-12(3-7)14(20)16(13(11)19)8-4-9(17(21)22)6-10(5-8)18(23)24/h1-6H |
InChI Key |
ZJDCHURPVPGVKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N(C2=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-{[3-oxo-1-benzothiophen-2(3H)-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B446832.png)
![3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2-methylphenyl]benzamide](/img/structure/B446834.png)
![N-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE](/img/structure/B446836.png)
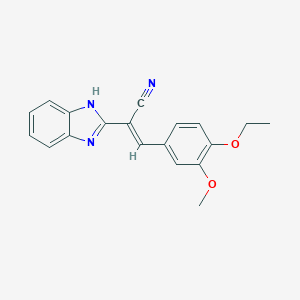
![5-Benzoyl-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446838.png)
![3-[(4-Oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B446841.png)
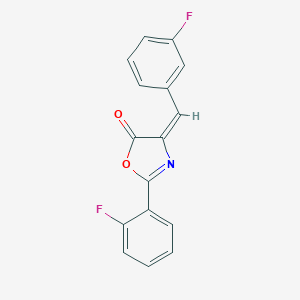
![3-[(4-Oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B446843.png)
![2-Methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-iodobenzoate](/img/structure/B446844.png)
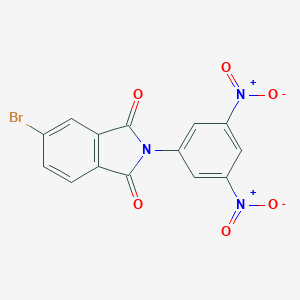
![2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B446847.png)
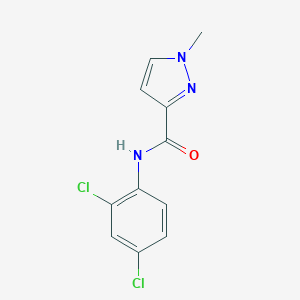
![3-[3-(1,3-benzodioxol-5-yl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446850.png)
![1-Isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B446851.png)
